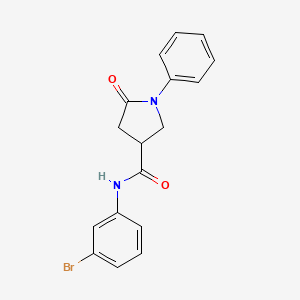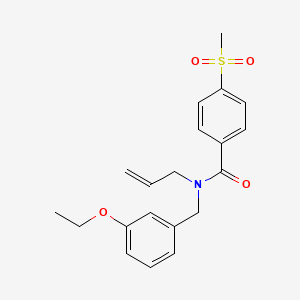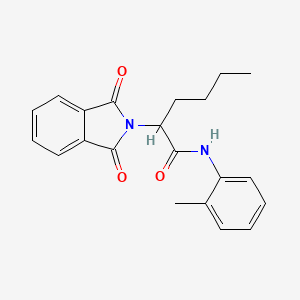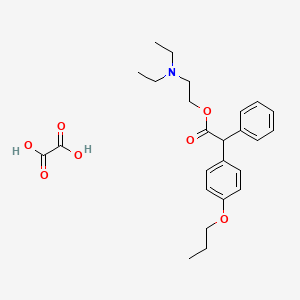![molecular formula C30H22N2O4 B3946492 2,7-bis(1-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3946492.png)
2,7-bis(1-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone
説明
2,7-bis(1-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone, also known as BPT, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BPT is a polycyclic aromatic compound that belongs to the family of phenanthrolines. It is a yellow crystalline powder that has a molecular weight of 534.62 g/mol.
作用機序
The mechanism of action of 2,7-bis(1-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is still not fully understood. However, it is believed that this compound acts as a chelating agent, which means that it can form complexes with metal ions. The complex formation between this compound and metal ions is responsible for its fluorescence property. The fluorescence emission of this compound is due to the energy transfer from the metal ion to this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and antioxidant properties. This compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes.
実験室実験の利点と制限
One of the significant advantages of 2,7-bis(1-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is its high selectivity and sensitivity towards metal ions. This compound can detect metal ions even at low concentrations, which makes it an ideal fluorescent probe for various applications. However, one of the limitations of this compound is its toxicity towards living cells. This compound can cause cell death at high concentrations, which limits its application in biological systems.
将来の方向性
There are several future directions for the research on 2,7-bis(1-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone. One of the significant future directions is the development of this compound-based fluorescent probes for the detection of metal ions in vivo. The development of this compound-based fluorescent probes can have significant implications in the diagnosis and treatment of various diseases. Another future direction is the synthesis of this compound derivatives with improved selectivity and sensitivity towards metal ions. The development of this compound derivatives can lead to the development of more efficient fluorescent probes for various applications.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been extensively studied for its potential applications in fluorescence sensing, cancer treatment, anti-inflammatory, and antioxidant properties. This compound has several advantages, including high selectivity and sensitivity towards metal ions, but it also has limitations, such as toxicity towards living cells. There are several future directions for the research on this compound, including the development of this compound-based fluorescent probes and the synthesis of this compound derivatives.
科学的研究の応用
2,7-bis(1-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of fluorescence sensing. This compound has a unique fluorescence property that allows it to detect various metal ions such as Fe(III), Cu(II), and Zn(II) in aqueous solutions. This compound has also been used as a fluorescent probe for the detection of DNA and RNA.
特性
IUPAC Name |
6,13-bis(1-phenylethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O4/c1-17(19-9-5-3-6-10-19)31-27(33)21-13-15-23-26-24(16-14-22(25(21)26)28(31)34)30(36)32(29(23)35)18(2)20-11-7-4-8-12-20/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWIFWSODCQRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C(C)C6=CC=CC=C6)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chloro-2-methylphenoxy)-N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B3946409.png)
![4-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzoic acid](/img/structure/B3946412.png)
![N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B3946416.png)

![2,4-dichloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3946428.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3946434.png)


![N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3946440.png)




![1-(3,4-dichlorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3946477.png)